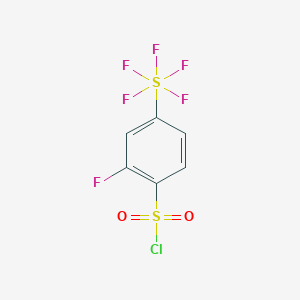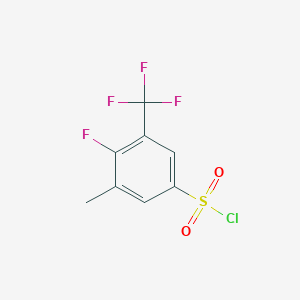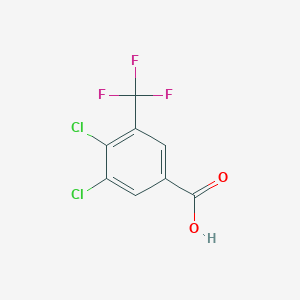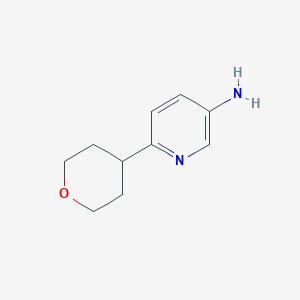
6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine
概要
説明
“6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 g/mol. The compound is used for research purposes.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a liquid with a density of 0.977 g/cm3 at 25 °C . The compound has a refractive index (n20/D) of 1.463 .科学的研究の応用
Synthesis and Chemical Transformations
Pyrylium Compounds : The synthesis of pyrylium compounds involves the reaction of tetra- and pentasubstituted pyrylium salts with secondary alkyl amines, producing stable crystalline 2-dialkylamino-2h-pyrans. These reactions occur regioselectively and the structure of the reaction products is established through various spectroscopic methods. Electrophilic agents can regenerate the original pyrylium cations from these compounds (Fischer, Zimmermann, & Weissenfels, 1983).
Pyrrolo[3,4-b]pyridine Synthesis : A practical and convenient one-pot synthetic method for substituted pyrrolo[3,4-b]pyridin-5-ones has been developed. This method is based on the condensation of primary amines with specific acetamides, showcasing a previously unknown recyclization of the starting material (Melekhina et al., 2019).
Fluorinated Heterocyclic Scaffold Synthesis : The synthesis of fluorinated heterocyclic scaffolds, such as 5-Allyl-7,7-difluoro-2-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-amine, has been achieved through various chemical reactions. This efficient route allows access to novel functionalized carboxymides, showcasing the potential for parallel synthesis and compound library creation (Revanna et al., 2013).
Structural and Spectroscopic Analysis
Crystal Structures and Hydrogen Bonding : The crystal structures of certain pyridine derivatives have been analyzed, revealing different sites of protonation and distinct intermolecular hydrogen bonding patterns. These structural insights are crucial for understanding the molecular interactions and properties of these compounds (Böck et al., 2021).
Spectroscopic and Structural Investigations : Comparative experimental and theoretical studies on synthetic analogs of biologically relevant pyran motifs have been conducted. These studies include spectral and structural properties analysis using various computational methods, providing insights into the molecular characteristics of these compounds (Kumar et al., 2020).
Novel Synthesis Methods and Reactions
Domino Reactions for Pyrazolo[3,4-b]pyridines : Novel pyrazolo[3,4-b]pyridines have been synthesized through domino reactions. This method involves the formation of multiple bonds, showcasing an efficient route for creating complex molecular structures in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).
Synthesis of N-Substituted Pyridin-2(1H)-imines : A novel and efficient method for synthesizing a series of N-substituted pyridin-2(1H)-imines has been described, showcasing a simple approach for creating these compounds (Marangoni et al., 2017).
Ultrasound-Mediated Synthesis : An environment-friendly protocol has been developed for the synthesis of pyran-2-one derivatives using ultrasound-mediated condensation. This method offers several advantages, including shorter reaction times and higher yields (Wang et al., 2011).
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been used in the synthesis of organic ligand 3-pyridylnicotinamide .
Pharmacokinetics
Similar compounds have been evaluated for their solubility , which is a key factor in determining a drug’s bioavailability.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Action Environment
Similar compounds have been evaluated for their stability in various conditions .
生化学分析
Biochemical Properties
6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with ataxia telangiectasia mutated (ATM) kinase, a key enzyme involved in the DNA damage response . The interaction between this compound and ATM kinase leads to the inhibition of the enzyme’s activity, which can affect the repair of DNA double-strand breaks. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular responses to DNA damage.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ATM kinase by this compound can lead to altered cell cycle progression and increased sensitivity to DNA-damaging agents . Furthermore, this compound may affect the expression of genes involved in DNA repair and apoptosis, thereby impacting cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of ATM kinase, inhibiting its activity and preventing the phosphorylation of downstream targets involved in the DNA damage response . Additionally, this compound may interact with other proteins and enzymes, leading to changes in their activity and subsequent effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of ATM kinase and prolonged effects on DNA repair and cell cycle progression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may selectively inhibit ATM kinase without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including increased cell death and adverse impacts on organ function. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound may undergo biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . The metabolic flux and levels of metabolites can be affected by the presence of this compound, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the nucleus, cytoplasm, or other subcellular structures can determine its interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
6-(oxan-4-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVILKEXHTHNAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373148-09-4 | |
| Record name | 6-(oxan-4-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

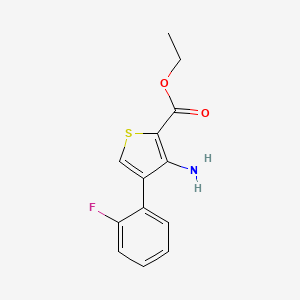
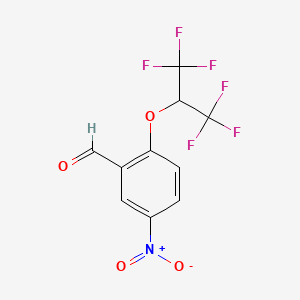

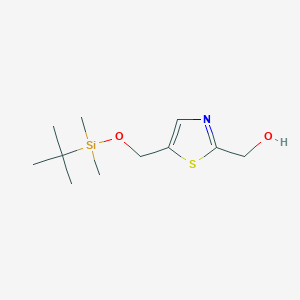
![2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide](/img/structure/B1407755.png)
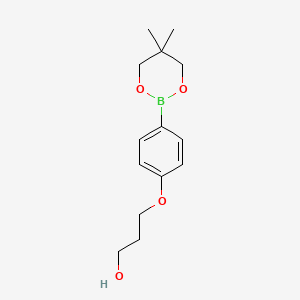
![2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol](/img/structure/B1407758.png)



